REACTION_CXSMILES
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N[C:2]([CH3:6])=[CH:3][C:4]#[N:5].[C:7]([NH:11][NH2:12])([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C>C(O)C>[C:7]([N:11]1[C:4]([NH2:5])=[CH:3][C:2]([CH3:6])=[N:12]1)([CH3:10])([CH3:9])[CH3:8]
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Name
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Quantity
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60 g
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Type
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reactant
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Smiles
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NC(=CC#N)C
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Name
|
|
Quantity
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96 g
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Type
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reactant
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Smiles
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C(C)(C)(C)NN
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Name
|
|
Quantity
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220 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 12-16 h
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Duration
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14 (± 2) h
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated under reduced pressure
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Type
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EXTRACTION
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Details
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The concentrate was extracted with water (100 ml) and ethylacetate (700 ml)
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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C(C)(C)(C)N1N=C(C=C1N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |